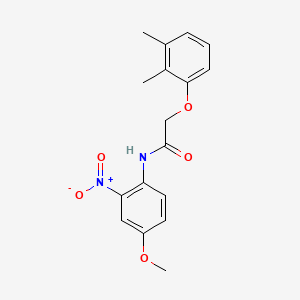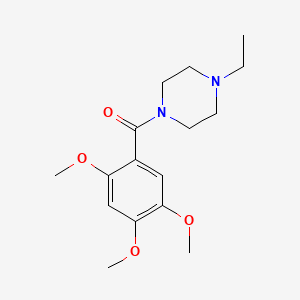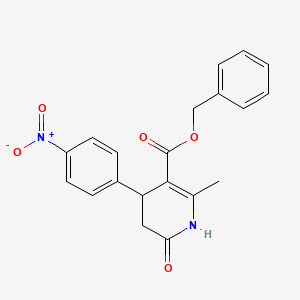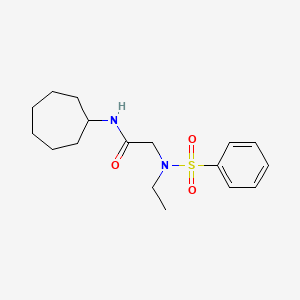
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and agriculture. DMNA belongs to the class of nitroaromatic compounds and has a molecular weight of 337.34 g/mol.
作用機序
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the production of reactive oxygen species (ROS), which play a role in various disease processes.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been found to reduce inflammation, oxidative stress, and tumor growth. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its low toxicity profile makes it a safe compound to work with. However, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. In medicine, further research is needed to elucidate the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide and to determine its potential as a therapeutic agent for various diseases. In agriculture, more studies are needed to determine the efficacy of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide as a herbicide and its potential impact on the environment. Additionally, further research is needed to determine the safety profile of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide and its potential for human exposure.
合成法
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized via a multi-step process involving the reaction of 2,3-dimethylphenol with 4-nitro-2-methoxyphenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to yield 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
In agriculture, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed. 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to have a low toxicity profile, making it a promising alternative to traditional herbicides.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-5-4-6-16(12(11)2)24-10-17(20)18-14-8-7-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPUKKOYMNXZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5106540.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)

![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)


![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)
